REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH2:6]([C:8]1[NH:9][C:10]2[C:15]([CH:16]=1)=[CH:14][C:13]([O:17][CH3:18])=[CH:12][CH:11]=2)[CH3:7].CN(C)[CH:21]=[O:22]>>[CH2:6]([C:8]1[NH:9][C:10]2[C:15]([C:16]=1[CH:21]=[O:22])=[CH:14][C:13]([O:17][CH3:18])=[CH:12][CH:11]=2)[CH3:7]
|
Name
|
|
Quantity
|
0.25 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
226 mg
|
Type
|
reactant
|
Smiles
|
C(C)C=1NC2=CC=C(C=C2C1)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
ice
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution was stirred for an additional 40 minutes
|
Duration
|
40 min
|
Type
|
STIRRING
|
Details
|
stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
WASH
|
Details
|
washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum desiccator
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
set at 40° C.
|
Type
|
CUSTOM
|
Details
|
equipped to an oil
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1NC2=CC=C(C=C2C1C=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 213 mg | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |